molecular formula C11H14BrNO2 B13602417 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine

Cat. No.: B13602417
M. Wt: 272.14 g/mol
InChI Key: YBFYDGLXAGSHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine is a complex organic compound that features a brominated benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine typically involves multiple steps One common route starts with the bromination of 2,3-dihydrobenzo[b][1,4]dioxin to introduce the bromine atom at the 8-positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient catalysts to optimize yield and purity. The reaction conditions would be carefully controlled to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom, which can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where brominated compounds have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the amine group play crucial roles in these interactions, often forming hydrogen bonds or participating in electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both the bromine atom and the N-methylethan-1-amine group allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-methylethanamine

InChI

InChI=1S/C11H14BrNO2/c1-13-3-2-8-6-9(12)11-10(7-8)14-4-5-15-11/h6-7,13H,2-5H2,1H3

InChI Key

YBFYDGLXAGSHSI-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC2=C(C(=C1)Br)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.